
1-(6-Methylpyrazin-2-yl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methylpyrazin-2-yl)piperidin-3-ol is a chemical compound with the molecular formula C11H17N3O. It is a member of the pyrazine and piperidine families of organic molecules. This compound is typically stored at room temperature and appears as a yellow to brown sticky oil to semi-solid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyrazin-2-yl)piperidin-3-ol involves the reaction of 6-methylpyrazine with piperidine derivatives under specific conditions. One common method includes the use of hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the yield and purity. Techniques such as high-pressure hydrogenation and catalytic cyclization are often employed. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylpyrazin-2-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.
Reduction: Reducing agents can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(6-Methylpyrazin-2-yl)piperidin-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyrazin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives, which this compound is a part of, are known to interact with their targets in various ways, leading to different biological effects. The specific interactions and resulting changes depend on the exact structure of the compound and its target.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid: This compound shares a similar pyrazine and piperidine structure but has a carboxylic acid group instead of an alcohol group.
1-(6-Methylpyrazin-2-yl)piperidin-4-ol: Another similar compound with a hydroxyl group at a different position on the piperidine ring.
Uniqueness
1-(6-Methylpyrazin-2-yl)piperidin-3-ol is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. Its combination of a pyrazine ring with a piperidine ring and an alcohol group provides distinct properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(6-methylpyrazin-2-yl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-5-11-6-10(12-8)13-4-2-3-9(14)7-13/h5-6,9,14H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPKBZQRVOLRSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
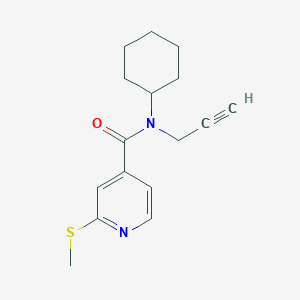

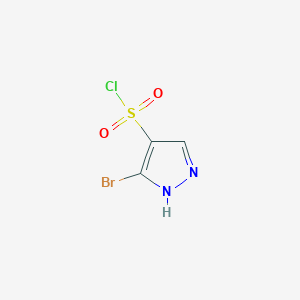
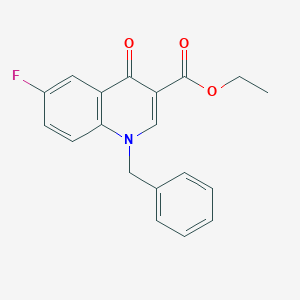
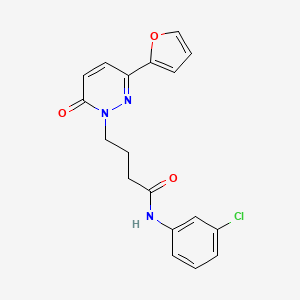

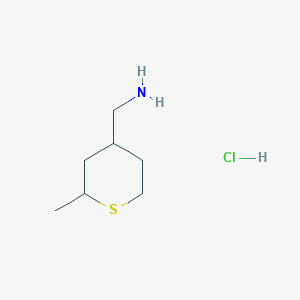
![2-{[5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B2859264.png)
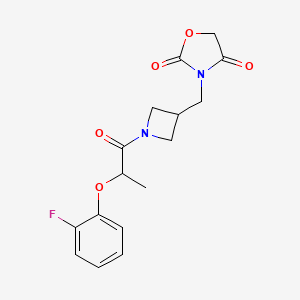
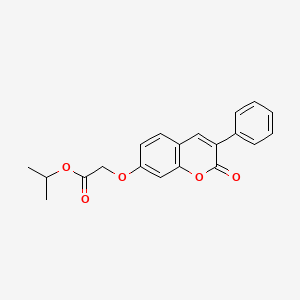
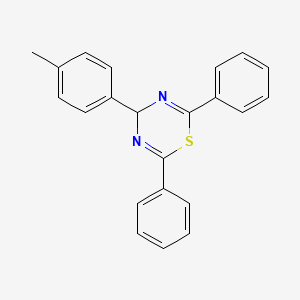
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2859269.png)
![(E)-7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B2859273.png)
![3-(methylsulfanyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2859274.png)
